molecular formula C₅H₉N₂O₄P B1144549 Dimethyl (1-Diazo-2-oxopropyl)phosphonate CAS No. 90965-06-3

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Cat. No.: B1144549
CAS No.: 90965-06-3
M. Wt: 192.11
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Description

Dimethyl (1-Diazo-2-oxopropyl)phosphonate, also known as (1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester, is a chemical compound with the molecular formula C5H9N2O4P. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its versatility and reactivity, making it a valuable tool in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1-Diazo-2-oxopropyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl (2-oxopropyl)phosphonate with sodium hydride (NaH) in benzene and tetrahydrofuran (THF). The mixture is cooled on ice, and a solution of dimethyl (2-oxopropyl)phosphonate in dry benzene is added. The reaction mixture is stirred at room temperature for one hour, followed by the addition of p-toluenesulfonyl hydrazide. The mixture is then stirred overnight, filtered, and concentrated under vacuum to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-Diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, p-toluenesulfonyl hydrazide, and various catalysts such as rhodium. Reaction conditions often involve solvents like benzene, THF, and acetonitrile, with temperature control to optimize the reaction outcomes .

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

Synthetic Chemistry

Role as a Reagent:
Dimethyl (1-diazo-2-oxopropyl)phosphonate is primarily utilized as a reagent in organic synthesis. It is particularly effective in forming carbon-nitrogen bonds, which are essential for the synthesis of pharmaceuticals and agrochemicals. The compound facilitates various reactions, including:

  • Alkyne Synthesis: It serves as a precursor for synthesizing dimethyl (diazomethyl)phosphonate, a key reagent in converting aldehydes to alkynes through homologation processes. This method allows for the introduction of functional groups in a streamlined manner .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Carbon-Nitrogen Bond FormationUsed to create pharmaceuticals and agrochemicals
Alkyne SynthesisConverts aldehydes into alkynes
Chain ExtensionParticipates in reactions with zinc carbenoids

Pharmaceutical Development

Drug Discovery:
In the pharmaceutical industry, this compound plays a crucial role in drug discovery. It aids researchers in developing new therapeutic agents by enabling the introduction of diverse functional groups into drug candidates. This capability enhances the biological activity and specificity of potential drugs.

Case Study: Antiviral Properties
Research has indicated that derivatives of this compound exhibit antiviral properties against pathogens such as herpes simplex virus types 1 and 2. A patent describes its application in formulating medications aimed at reducing the viral load of these infections.

Material Science

Advanced Materials Development:
The compound is also significant in material science, where it is used to modify chemical properties and enhance the performance of materials. Its reactive nature allows for the development of advanced polymers and coatings that possess desirable characteristics such as durability and resistance to environmental factors.

Table 2: Applications in Material Science

Application TypeDescriptionReference
Polymer DevelopmentEnhances properties of polymers
Coating FormulationImproves durability and resistance

Agricultural Chemistry

Pesticide and Herbicide Formulation:
this compound is utilized in formulating pesticides and herbicides. Its effectiveness in crop protection helps minimize environmental impact while ensuring agricultural productivity. This application is vital for sustainable farming practices.

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, this compound is employed in various techniques to aid in the detection and quantification of other compounds. This capability is crucial for quality control in manufacturing processes, ensuring that products meet safety and efficacy standards.

Mechanism of Action

The mechanism of action of Dimethyl (1-Diazo-2-oxopropyl)phosphonate involves its reactivity as a diazo compound. The diazo group (-N=N-) can undergo various transformations, including cycloaddition and substitution reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its reactions are primarily related to the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-Diazoacetonylphosphonate
  • Dimethyl (1-azoacetonyl)phosphonate
  • Dimethyl (acetyldiazomethyl)phosphonate
  • Ohira-Bestmann Reagent

Uniqueness

Dimethyl (1-Diazo-2-oxopropyl)phosphonate is unique due to its high reactivity and versatility in organic synthesis. It can participate in a wide range of reactions, making it a valuable reagent for the synthesis of complex molecules. Its ability to form stable diazo intermediates and undergo cycloaddition reactions distinguishes it from other similar compounds .

Biological Activity

Dimethyl (1-Diazo-2-oxopropyl)phosphonate, often referred to as DAMP, is a versatile compound primarily used in organic synthesis, particularly for the generation of alkynes from aldehydes. Its biological activity, while less extensively studied than its synthetic applications, reveals significant potential in medicinal chemistry and various biological processes.

This compound has the molecular formula C5H9N2O4PC_5H_9N_2O_4P and a molecular weight of 192.11 g/mol. It is typically stored under inert gas conditions to prevent decomposition and is sensitive to heat and air exposure. The compound can be synthesized through various methods, including the Bestmann-Ohira reaction, which facilitates a more environmentally friendly approach to alkyne synthesis compared to traditional methods like the Corey-Fuchs reaction .

DAMP acts as a diazo compound that can undergo dipolar cycloaddition reactions, leading to the formation of nitrogen heterocycles. These reactions are crucial for synthesizing complex organic molecules with potential biological activity. For instance, DAMP can react with carbonyl compounds to generate vinylidene carbenes, which are valuable intermediates in organic synthesis .

Case Studies

  • Synthesis of Alkynes : A notable study demonstrated the efficient synthesis of 1-chloro-4-ethynylbenzene using DAMP. This method highlights the compound's utility in producing alkynes rapidly under mild conditions, showcasing its potential in synthetic organic chemistry .
  • Thermal Stability Studies : Research into the thermal stability of DAMP revealed exothermic events at specific temperatures, indicating its reactivity profile under different conditions. Understanding these properties is essential for safe handling and application in laboratory settings .

Data Table: Properties and Reactions

PropertyValue
Molecular FormulaC5H9N2O4PC_5H_9N_2O_4P
Molecular Weight192.11 g/mol
AppearanceLight yellow to brown clear liquid
Purity>97% (HPLC)
Storage ConditionsRefrigerated (0-10°C), under inert gas
CAS Number90965-06-3

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate to minimize byproduct formation?

The synthesis requires strict control of sodium hydride (NaH) purity. Contamination with NaOH (formed during NaH storage) leads to hydroxide-mediated cleavage of the product, generating DAMP (dimethyl diazomethylphosphonate), which is difficult to separate chromatographically . Key steps include:

  • Using freshly opened NaH (60% dispersion in mineral oil) to avoid hydroxide contamination.
  • Ensuring anhydrous conditions: While flame-drying glassware under argon is recommended, checkers achieved comparable yields without flame-drying, provided inert atmospheres were maintained .
  • Purifying the final product via column chromatography (silica gel, 1:1 ethyl acetate-hexanes; Rf = 0.24) to resolve DAMP contamination .

Q. What safety protocols are critical when handling this compound?

The compound is classified as harmful if swallowed (H302), a skin/eye irritant (H315/H319), and a respiratory irritant (H335) . Mandatory precautions include:

  • Using chemically resistant gloves (EU standard EN 374) and safety goggles.
  • Working in a fume hood to avoid inhalation of vapors or dust.
  • Disposing of waste via approved hazardous chemical protocols (e.g., Chapter 8 of Prudent Practices in the Laboratory) .

Q. How should researchers assess the stability of this compound during storage?

The compound remains stable neat under air for ≥3 months . For long-term storage:

  • Store in airtight containers at 0–4°C.
  • Monitor purity via TLC (Rf = 0.24 in 1:1 ethyl acetate-hexanes) or quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard .

Advanced Research Questions

Q. How does this compound participate in 1,3-dipolar cycloadditions to synthesize heterocycles?

The reagent acts as a dipolarophile in reactions with alkynes or alkenes. For example:

  • With ynones, it forms 3-carbonyl pyrazole-5-phosphonates via deacylation (methanolic KOH) to generate a diazo anion, followed by cycloaddition and rearrangement .
  • Rhodium(III)-catalyzed annulation with azo compounds yields cinnolines, demonstrating its versatility in redox-neutral heterocycle synthesis .

Q. What methodologies enable in situ generation of the Seyferth-Gilbert reagent (DAMP) from this compound?

Methanolysis under basic conditions (e.g., K₂CO₃) cleaves the acetyl group, producing DAMP, which is used for alkyne synthesis via the Ohira-Bestmann reaction . Key considerations:

  • Use anhydrous methanol to prevent side reactions.
  • Monitor reaction progress via ¹H NMR (disappearance of the acetyl peak at δ 2.29 ppm) .

Q. How can researchers resolve contradictions in synthetic protocols, such as flame-drying vs. non-flame-dried glassware?

While flame-drying under argon is recommended for moisture-sensitive reactions, checkers achieved comparable yields (87%) without flame-drying, provided rigorous inert atmosphere practices were followed . Researchers should:

  • Validate protocols under their laboratory’s specific conditions.
  • Conduct differential scanning calorimetry (DSC) to assess thermal hazards of reagents .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • qNMR : Quantifies purity using 1,3,5-trimethoxybenzene as an internal standard .
  • ³¹P NMR : Distinct resonance at δ 11.02 ppm confirms phosphonate integrity .
  • FTIR : Peaks at 2117 cm⁻¹ (diazo stretch) and 1655 cm⁻¹ (ketone C=O) verify functional groups .

Q. Data Contradiction Analysis

Q. Why do some protocols report lower yields in the synthesis of this compound?

Variability arises from:

  • NaH quality : Impure NaH (contaminated with NaOH) reduces yields by promoting DAMP formation .
  • Stirring efficiency : Heterogeneous reaction mixtures require large stir bars or overhead stirrers to maintain suspension after byproduct precipitation .

Q. How do divergent reaction conditions affect the Ohira-Bestmann homologation?

While the reagent is typically used in anhydrous toluene, alternative solvents (e.g., THF) may alter reaction kinetics. Researchers should:

  • Compare solvent polarity effects on alkyne yields.
  • Optimize base strength (e.g., K₂CO₃ vs. NaOMe) for specific carbonyl substrates .

Q. Methodological Innovations

Q. What recent advances improve the scalability of this compound applications?

  • One-pot alkyne synthesis : Direct conversion of esters to alkynes via tandem reduction and Ohira-Bestmann reaction, bypassing intermediate isolation .
  • Solid-phase cycloadditions : Copper(I)-catalyzed 1,3-dipolar cycloaddition with azides on solid supports, enabling combinatorial library synthesis .

Q. How can computational modeling enhance the design of diazo-based reactions?

  • Predict regioselectivity in cycloadditions using DFT calculations.
  • Simulate transition states to optimize catalyst selection (e.g., Rh(III) vs. Cu(I)) for heterocycle formation .

Properties

IUPAC Name

1-diazo-1-dimethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSJJGGWYIFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455381
Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90965-06-3
Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
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Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
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Record name DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE
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Synthesis routes and methods I

Procedure details

To sodium hydride (188 mg of a 60% solution in mineral oil, 113 mg clean, 4.70 mmol) in 14 mL of benzene and 2.5 mL of tetrahydrofuran, add (2-oxo-propyl)-phosphonic acid dimethyl ester (743 mg, 618 μL, 4.48 mmol) as a solution in 5 mL of benzene at 0° C. dropwise. The mix remains white and produces some gas. After 1 h at 0° C., add tosyl azide (940 mg, 4.70 mmol) as a solution in 2.5 mL of benzene and warm the mixture to RT. After 2.3 hours, pour the mix through a plug of Celite® rinsing with tetrahydrofuran, benzene, and ether. Concentrate the filtrate and purify the residue by chromatography (Hexanes/EtOAc gradient) to provide 794 mg of (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester as a yellow solid. This material may be used directly. Exact Mass 192.03: mass spectrum (aspci): m/z=165.0 (M+1 (—N2).
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (0.32 g, 13.2 mmol) in 100 mL 6/1 benzene/tetrahydrofuran was added dimethyl 2-oxopropylphosphonate (2.0 g, 12 mmol) dropwise at 0° C. After the addition, the mixture was stirred at 0° C. for 1 hour and p-toluenesulfonyl azide (13% in toluene, 19.2 g, 12.6 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stirred overnight. Water was added and extracted with ethyl acetate (twice). The combined organic layers were washed with brine and concentrated to provide the crude title compound which was used in the next step without purification. MS (DCI/NH3) m/z 193 (M+H)+.
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of sodium hydride in dry toluene, (2-oxo-propyl)-phosphonic acid dimethyl ester was added slowly. The solution mixture was stirred for 1 hour. Methanesulfonyl azide, prepared by the reaction of methanesulfonyl chloride and sodium azide, dissolved in dry toluene and dry tetrahydrofuran was added to a solution. The mixture was allowed to slowly warm up to the ambient temperature and stirred for additional 2 hours. Filtration through a celite filter cake gave yellowish oil of (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester, which was used for the next step without any further purification.
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Synthesis routes and methods IV

Procedure details

To a suspension of 4.1 g of NaH (washed with hexane) in 110 mL of benzene and 25 mL of THF at 5° C., was added 15.5 g of dimethyl 2-oxopropylphosphonate (Formula 13) in 15 mL of benzene. The resulting solution was stirred at 5-10° C. for 1 hour. A solution of 24.7 g of 4-acetamidobenzenesulfonyl azide (Formula 14) in 25 mL of benzene and 50 mL of THF was then added and the mixture was stirred at room temperature for 2 hours. The yellow suspension was filtered through celite and washed with ethyl ether. The filtrate was concentrated to give 18 g of dimethyl 1-diazo-2-oxopropylphosphonate (Formula 15) as a light yellow oil.
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Synthesis routes and methods V

Procedure details

A suspension of dimethyl(2-oxopropyl)phosphonate (2.1 g, 12.9 mmol) and potassium carbonate (2.2 g, 15.9 mmol) in dry MeCN (40 mL) was treated with slow addition of a solution of 4-dodecylbenzenesulfonyl azide (5.7 g, 16.2 mmol) in dry MeCN (90 mL) for over 30 min. After being stirred for 2.5 h under N2 atmosphere at room temperature, the mixture was treated with saturated NH4Cl (100 mL), poured into a separatory funnel and extracted with EtOAc (3×100 mL), dried over Na2SO4, filtered, solvent evaporated and the residue chromatographed in a cartridge of silicagel (40 g) eluted with 15% to 100% EtOAc in hexane (UV detection at 254 nm), to afford reagent 29 as a light yellow oil.
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90 mL
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